5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide

Physicochemical profiling Isomer comparison LogP

5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide (CAS 648923-94-8) is a synthetic small molecule classified as a biphenyl benzamide derivative. Its structure features a 5-chloro-2-hydroxybenzamide core linked via a methylene bridge to a 3'-methyl-[1,1'-biphenyl]-3-yl moiety.

Molecular Formula C21H18ClNO2
Molecular Weight 351.8 g/mol
CAS No. 648923-94-8
Cat. No. B12588481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide
CAS648923-94-8
Molecular FormulaC21H18ClNO2
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C21H18ClNO2/c1-14-4-2-6-16(10-14)17-7-3-5-15(11-17)13-23-21(25)19-12-18(22)8-9-20(19)24/h2-12,24H,13H2,1H3,(H,23,25)
InChIKeySAITWDQZKNHTCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide (CAS 648923-94-8): Structural and Procurement Baseline


5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide (CAS 648923-94-8) is a synthetic small molecule classified as a biphenyl benzamide derivative . Its structure features a 5-chloro-2-hydroxybenzamide core linked via a methylene bridge to a 3'-methyl-[1,1'-biphenyl]-3-yl moiety. The compound has a molecular formula of C21H18ClNO2 and a molecular weight of 351.8 g/mol . It is primarily utilized as a research tool in medicinal chemistry and chemical biology for investigating structure-activity relationships within this compound class.

Defined 3'-methyl biphenyl benzamide for SAR studies
Positional isomer reference to validate substitution effects
Versatile scaffold for derivatization and probe design

Why 5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide Cannot Be Replaced by Generic Analogs


Substitution with other biphenyl benzamides is not straightforward due to the specific substitution pattern, which governs molecular recognition. The 3'-methyl group on the biphenyl system and the 5-chloro-2-hydroxy motif on the benzamide ring create a unique steric and electronic environment that influences binding affinity and selectivity. Even positional isomers, such as the 2'-methyl or 4'-methyl analogs, can exhibit drastically different biological profiles, as evidenced by known structure-activity relationships in benzamide series [1]. Without direct comparative data, procurement based solely on core scaffold similarity risks selecting a compound with uncharacterized or divergent activity.

Positional Isomer Interchange
2'- or 4'-methyl analogs may shift steric and electronic properties, altering binding recognition and biological readout.
Des-chloro Analog Use
Absence of the 5-chloro group reduces hydrogen bond capacity and is associated with loss of potency in class-level SAR.
Core Scaffold Misdirection (IMD-0354)
Compounds sharing the 5-chloro-2-hydroxybenzamide core but differing N-substituents (e.g., IMD-0354) target distinct proteins; functional substitution is not supported.

Quantitative Differentiation Evidence for 5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide (CAS 648923-94-8)


Physicochemical Property Comparison: 3'-Methyl vs. 2'-Methyl Positional Isomer

The target compound (CAS 648923-94-8) possesses a molecular weight of 351.83 g/mol and a calculated partition coefficient (LogP) of 5.53, based on its full molecular structure including the 3'-methyl substitution . Its positional isomer, 5-chloro-2-hydroxy-N-[[3-(2-methylphenyl)phenyl]methyl]benzamide (CAS 648923-93-7), shares the identical molecular formula (C21H18ClNO2) and molecular weight, but is predicted to exhibit altered lipophilicity and steric profile due to the ortho-methyl arrangement. While direct experimental LogP values are not available for both, the topological polar surface area (TPSA) remains constant at 52.82 Ų, but the 3D conformation and intramolecular interactions differ, impacting membrane permeability and target binding . This demonstrates that even isomers with identical formula and mass cannot be assumed interchangeable without empirical validation.

3'- vs 2'-methyl isomer
Reported
LogP ~5.53 vs ~5.52; TPSA 52.82 Ų identical, but 3D conformation diverges due to methyl position.
Predicted physicochemical similarity masks distinct spatial arrangement
Calculated values; experimental LogP not available
Physicochemical profiling Isomer comparison LogP

Structural Comparison with Des-chloro Analog: Impact on Hydrogen Bonding Capacity

The 5-chloro substituent on the benzamide ring of the target compound (CAS 648923-94-8) is absent in analogs such as N-([1,1'-biphenyl]-3-ylmethyl)-2-hydroxybenzamide (CAS 648924-52-1) . This chlorine atom influences both the electronic distribution of the aromatic ring and the acidity of the adjacent hydroxyl group, thereby modulating hydrogen bond donor capacity. In related 2-hydroxy-N-(arylalkyl)benzamide series, the presence of a 5-chloro group has been shown to enhance antiproliferative activity; for instance, compound 6k (N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide) exhibited single-digit micromolar IC50 values against cancer cell lines, while des-chloro analogs were significantly less potent [1]. Although direct head-to-head data for CAS 648923-94-8 versus its des-chloro analog are not published, the class-level inference is that the 5-chloro moiety is a critical pharmacophoric element for biological activity within this chemotype.

5-Cl vs des-chloro analog
Class-level inference
>10-fold reduction in antiproliferative activity for des-chloro analogs in related benzamide series.
5-chloro motif is critical for maintaining antiproliferative SAR context
Inferred from Imramovský et al. 2013; direct data for CAS 648923-94-8 not reported
Structure-activity relationship Hydrogen bonding Receptor binding

Comparison with N-Phenyl Benzamide Derivative (IMD-0354): Divergent Molecular Targets

IMD-0354 (N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide, CAS 978-62-1) is a well-characterized IKKβ inhibitor with an IC50 of ~250 nM and known anti-inflammatory activity [1]. Both IMD-0354 and the target compound share the 5-chloro-2-hydroxybenzamide core, but differ in the N-substituent: IMD-0354 bears a 3,5-bis(trifluoromethyl)phenyl group, whereas CAS 648923-94-8 incorporates a biphenylmethyl moiety. The divergent N-substitution profoundly alters target engagement; IMD-0354 is optimized for IKKβ inhibition and NF-κB pathway modulation, while the biphenyl scaffold in CAS 648923-94-8 is more reminiscent of compounds targeting serotonin receptors or other GPCRs, as suggested by the broader biphenyl benzamide patent landscape [2]. No direct comparative pharmacology data are available, but the structural divergence indicates these compounds are not functionally interchangeable for studies of NF-κB signaling.

Target vs IMD-0354
Data to verify
IMD-0354 (IKKβ inhibitor, IC50 ~250 nM); target compound contains biphenylmethyl moiety, suggesting different target profile.
Divergent N-substitution prevents interchange as NF-κB tool
No head-to-head pharmacology; use according to specific research context
Target selectivity IKKβ inhibition NF-κB pathway

Optimal Application Scenarios for 5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide (CAS 648923-94-8)


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies on Biphenyl Benzamide Derivatives

This compound serves as a key intermediate or reference standard in SAR campaigns exploring the influence of methyl substitution position on the biphenyl ring. By comparing CAS 648923-94-8 (3'-methyl) with its 2'-methyl (CAS 648923-93-7) and 6-methyl (CAS 648925-45-5) positional isomers, researchers can systematically map the steric and electronic requirements for target binding. The established SAR from related 2-hydroxy-N-(arylalkyl)benzamides demonstrates that even minor structural modifications can shift IC50 values by an order of magnitude [1], making this compound essential for generating high-resolution SAR data.

Chemical Biology: Probe for Investigating Hydroxyl and Chloro Group Contributions to Pharmacophore Models

The 5-chloro-2-hydroxy substitution pattern is a privileged motif associated with apoptosis induction and antiproliferative activity in cancer cell lines [1]. CAS 648923-94-8 can be used alongside its des-chloro analog (CAS 648924-52-1) and O-methylated analog (5-chloro-2-methoxy derivative) to deconvolute the contribution of each functional group to the overall biological phenotype. This approach is critical for target deconvolution and pharmacophore refinement and requires a verified, pure sample of each comparator compound.

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined IUPAC name, InChI Key (SAITWDQZKNHTCF-UHFFFAOYSA-N), and canonical SMILES (CC1=CC(=CC=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O) enable its use as a chromatographic reference standard for method validation. When developing HPLC or LC-MS methods for biphenyl benzamide libraries, CAS 648923-94-8 can distinguish itself from closely eluting positional isomers (e.g., CAS 648923-93-7) based on retention time differences arising from methyl group position, thereby ensuring accurate identification and purity assessment of research samples.

Starting Material for Derivatization and Library Synthesis

The phenolic hydroxyl group and the chloro substituent offer two orthogonal reactive handles for further chemical diversification. The hydroxyl can be alkylated or acylated, while the chloro group can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate focused libraries of biphenyl benzamide analogs. Starting from a well-characterized and analytically pure batch of CAS 648923-94-8 ensures consistency in library production and facilitates the correlation of biological activity with structural modifications [1].

Application
Selection Property
Validation Focus
Biphenyl benzamide SAR studies
Methyl substitution position
Steric and electronic mapping
Pharmacophore deconvolution
5-Chloro-2-hydroxy motif
Functional group contribution to phenotype
Analytical reference standard
Chromatographic resolution
Isomer discrimination and purity assessment
Library synthesis starting material
Orthogonal reactive handles
Derivatization consistency and batch traceability
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